molecular formula C11H12FN B037478 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole CAS No. 113700-23-5

5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole

Cat. No.: B037478
CAS No.: 113700-23-5
M. Wt: 177.22 g/mol
InChI Key: UWUCQSWOBYQGOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW-867 involves the condensation of 2,4-difluoronitrobenzene with 2 (S)-aminobutyric acid using triethylamine in refluxing acetone. This reaction yields 2 (S)-(5-fluoro-2-nitrophenylamino)butyric acid, which is then reductocyclized with hydrogen over Raney-Nickel in methanol and acetic acid .

Industrial Production Methods

While specific industrial production methods for GW-867 are not extensively documented, the synthesis typically follows the outlined laboratory procedures with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

GW-867 primarily undergoes reduction and substitution reactions. The initial synthesis involves a reduction reaction where the nitro group is reduced to an amine group. Additionally, the compound can participate in various substitution reactions due to the presence of functional groups like fluorine and amine .

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of GW-867 is 2 (S)-(5-fluoro-2-nitrophenylamino)butyric acid, which is then converted to the final compound through reductocyclization .

Scientific Research Applications

GW-867 is extensively used in scientific research, particularly in the fields of virology and pharmacology. Its primary application is in the study of Human immunodeficiency virus due to its potent inhibitory effects on reverse transcriptase. This makes it a valuable tool in the development of new therapeutic strategies for Human immunodeficiency virus treatment .

Mechanism of Action

GW-867 exerts its effects by inhibiting the reverse transcriptase enzyme of Human immunodeficiency virus 1. This inhibition prevents the virus from replicating its genetic material, thereby hindering its ability to infect new cells. The compound binds to the reverse transcriptase enzyme, blocking its activity and disrupting the viral replication process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GW-867 stands out due to its specific inhibition of the reverse transcriptase enzyme in Human immunodeficiency virus 1. Its relatively long plasma half-life of approximately 50 hours makes it suitable for once-daily dosing, providing a prolonged duration of action compared to other similar compounds .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUCQSWOBYQGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553018
Record name 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113700-23-5
Record name 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium turnings (for Grignard, 6.4 g, 0.266 mol) are covered with a layer of 20 ml of a solution of 4-fluorobenzyl bromide (50 g, 0.265 mol) in abs. (absolute) diethyl ether (250 ml) in a 500 ml three-necked flask and the mixture is briefly heated until the reaction starts. The remaining volume of 4-fluorobenzyl bromide is added dropwise in the course of 30 min and at the same time the mixture is kept at a temperature of 40° C. for a further 2 h in an oil bath. A solution of 4-chlorobutyronitrile (13.6 g, 0.132 mol) in diethyl ether (50 ml) is added dropwise in the course of 30 min to the still warm, freshly prepared Gringnard solution. The largest part of the ether (200 ml) is distilled off over a bridge and replaced by abs. toluene (250 ml). Diethyl ether is driven off until a boiling temperature of 95° C. is achieved in the bottom. The mixture is stirred at this temperature for a further 2 h and then allowed to stand at RT overnight. The organic phase is transferred to a separating funnel and hydrolysed and extracted with 10% strength HCl (3×100 ml each). The toluene phase is discarded, and the HCl-acidic aqueous phase is again washed with toluene (100 ml) and then maintained at pH 10 using conc. NaOH (32% strength). The pyrroline base depositing is taken up with diethyl ether (100 ml) in the separating funnel. After separating the ether phase, the mixture is again extracted with ether (2×50 ml), and the combined ether phases are dried over K2CO3 sicc. and concentrated. 8.8 g of 2-(4-fluorobenzyl)-1-pyrroline (37.8% based on chloronitrile) are obtained.
Quantity
6.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
13.6 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

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